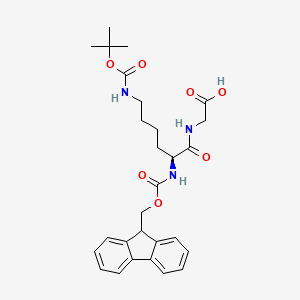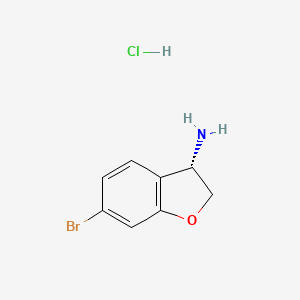
(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride is a chemical compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to the same carbon atom. The compound also contains a methoxypyridine moiety, which is a derivative of pyridine with a methoxy group attached to the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxypyridine and a suitable amino alcohol precursor.
Reaction Conditions: The reaction conditions may involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, automated control systems, and stringent quality control measures to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds or other interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-2-(4-methoxypyridin-3-yl)ethanol: Similar structure but with a different position of the methoxy group.
(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of (2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which can influence its reactivity and interactions with other molecules.
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-(6-methoxypyridin-3-yl)ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-12-8-3-2-6(4-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYSHCLKSHGDJW-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@@H](CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride](/img/structure/B6299244.png)




![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)thio]-1H-pyrazol-5-amine](/img/structure/B6299284.png)

![2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole](/img/structure/B6299293.png)

![tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride](/img/structure/B6299308.png)



